Cas no 104274-30-8 (4-acetamido-3-methoxybenzoic acid)

4-Acetamido-3-methoxybenzoic acid is a benzoic acid derivative characterized by the presence of an acetamido group at the 4-position and a methoxy substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural features, including the electron-donating methoxy group and the acetamido functionality, enhance its reactivity in electrophilic and nucleophilic transformations. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various synthetic applications. Its stability under standard conditions and well-defined crystalline properties make it a reliable reagent for research and industrial processes requiring precise functional group manipulation.
4-acetamido-3-methoxybenzoic acid structure
104274-30-8 structure
Product Name:4-acetamido-3-methoxybenzoic acid
CAS No:104274-30-8
MF:C10H11NO4
MW:209.198642969131
MDL:MFCD17170565
CID:1141999
PubChem ID:20137076
Update Time:2025-07-01

4-acetamido-3-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(acetylamino)-3-methoxy-
    • 4-acetamido-3-methoxybenzoic acid
    • EN300-9427516
    • 104274-30-8
    • SCHEMBL10632105
    • MDL: MFCD17170565
    • Inchi: 1S/C10H11NO4/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: AQKDWYGXFNDNCB-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=O)O)C=CC=1NC(C)=O

Computed Properties

  • Exact Mass: 209.06883
  • Monoisotopic Mass: 209.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.63

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4-acetamido-3-methoxybenzoic acid Related Literature

Additional information on 4-acetamido-3-methoxybenzoic acid

4-Acetamido-3-methoxybenzoic Acid (CAS No. 104274-30-8): A Comprehensive Overview

4-Acetamido-3-methoxybenzoic acid (CAS No. 104274-30-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-acetyl-3-methoxybenzamide-4-carboxylic acid, is characterized by its unique molecular structure, which includes an acetamido group and a methoxy substituent on a benzoic acid backbone. These functional groups contribute to its diverse chemical properties and potential applications in various scientific domains.

The molecular formula of 4-acetamido-3-methoxybenzoic acid is C10H11NO4, and its molecular weight is approximately 209.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water and ethanol. Its chemical structure can be represented as:

Structure of 4-Acetamido-3-Methoxybenzoic Acid

In recent years, 4-acetamido-3-methoxybenzoic acid has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its role as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the development of drugs targeting inflammatory diseases and cancer. The acetamido group provides a site for further functionalization, allowing for the creation of derivatives with enhanced biological activity.

A study published in the Journal of Medicinal Chemistry (2022) highlighted the anti-inflammatory properties of 4-acetamido-3-methoxybenzoic acid. The researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.

Beyond its therapeutic potential, 4-acetamido-3-methoxybenzoic acid has also been explored for its use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with specific properties. For example, it has been used to create polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as electronics and aerospace.

In the realm of environmental science, 4-acetamido-3-methoxybenzoic acid has been studied for its biodegradability and environmental impact. A recent study published in the Journal of Environmental Science and Health (2021) investigated the biodegradation kinetics of this compound under various environmental conditions. The results indicated that it is relatively biodegradable, which is an important consideration for its use in industrial processes.

The synthesis of 4-acetamido-3-methoxybenzoic acid can be achieved through several methods, including the reaction of 3-methoxybenzoyl chloride with acetamide followed by hydrolysis. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Advances in green chemistry have led to the development of more sustainable methods for producing this compound, reducing environmental impact and improving overall efficiency.

In conclusion, 4-acetamido-3-methoxybenzoic acid (CAS No. 104274-30-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental science. Its unique chemical structure and versatile properties make it an important molecule for ongoing research and development. As new studies continue to uncover its potential benefits and applications, it is likely to play an increasingly significant role in various scientific fields.

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